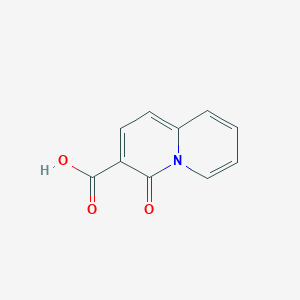
4-oxo-4H-quinolizine-3-carboxylic acid
Cat. No. B3198363
Key on ui cas rn:
101217-93-0
M. Wt: 189.17 g/mol
InChI Key: VWYXYILJGHBAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06706528B2
Procedure details


Fluorophores [6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid (3a) (FIG. 16), 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid (11a) (FIG. 17), 8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid (23a) and 8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid (24a), show an increase of the fluorescence emission when binding to Mg2+, and are sensitive to changing Mg2+ levels. The triacid 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid (11a) exhibits a fluorescence maximum at 552 nm, making this compound an attractive fluorescent magnesium indicator. The presence of the amino group at the 1-position gave a hypsochromic shift of 117 nm with respect to 4-oxo-4H-quinolizine-3-carboxylic acid (1a). The introduction of an aromatic moiety at the 8-position (e.g., 8-(4-methoxyphenyl)-4-oxo-4H-quinolizine-3-carboxylic acid [22a]; 8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid [23a]; and 8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid [24a]), or extension of the 7-system as in [6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid (3a) are believed to result in a hypsochromic shift to longer wavelengths, although it is not necessary to understand the mechanism in order to practice the present invention and it is not intended that the present invention be so limited. However, the hypsochromic shifts of these compounds are smaller in comparison to the hypsochromic shift exhibited by 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid (11a).
[Compound]
Name
[6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
triacid 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C1([C:11]2[CH:12]=[CH:13][N:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[C:16]([C:21]([OH:23])=[O:22])[C:15]3=[O:24])C2C(=CC=CC=2)C=CC=1.O1C(C2C=CN3C(C=2)=CC=C(C(O)=O)C3=O)=CC2C=CC=CC1=2.[Mg]>>[O:24]=[C:15]1[N:14]2[C:19]([CH:20]=[CH:11][CH:12]=[CH:13]2)=[CH:18][CH:17]=[C:16]1[C:21]([OH:23])=[O:22]
|
Inputs


Step One
[Compound]
|
Name
|
[6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=1C=CN2C(C(=CC=C2C1)C(=O)O)=O
|
Step Four
|
Name
|
8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C2=C(C=C1C=1C=CN3C(C(=CC=C3C1)C(=O)O)=O)C=CC=C2
|
Step Five
[Compound]
|
Name
|
triacid 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
an increase of the fluorescence emission when binding to Mg2+
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(=CC=C2C=CC=CN12)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
